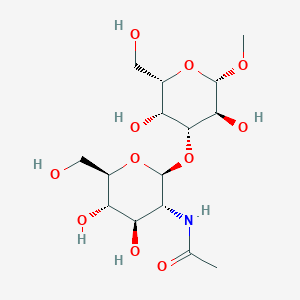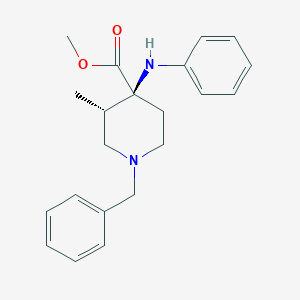
卤代泊多醇葡萄糖醛酸
描述
Haloperidol glucuronide is a metabolite of haloperidol, a typical antipsychotic drug used primarily to treat schizophrenia and other psychotic disorders. Haloperidol is metabolized in the liver, where it undergoes glucuronidation to form haloperidol glucuronide. This process enhances the solubility of haloperidol, facilitating its excretion from the body .
科学研究应用
Haloperidol glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the pharmacokinetics of haloperidol, including its absorption, distribution, metabolism, and excretion.
Drug Metabolism: Researchers use haloperidol glucuronide to investigate the metabolic pathways of haloperidol and the role of UGT enzymes in drug metabolism.
Toxicology: It is used in toxicological studies to understand the potential toxic effects of haloperidol and its metabolites.
Clinical Research: Haloperidol glucuronide is used in clinical research to monitor drug adherence and therapeutic drug monitoring in patients undergoing haloperidol therapy.
作用机制
Target of Action
Haloperidol, the parent compound of Haloperidol Glucuronide, primarily targets the dopamine receptor D2 (DRD2) . This receptor plays a crucial role in the mesolimbic and mesocortical systems of the brain . The antagonism of the dopamine receptor, particularly within these systems, is the basis for its antipsychotic effect .
Mode of Action
Haloperidol acts by strongly antagonizing the dopamine receptor (mainly D2), especially within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
Biochemical Pathways
The main route of haloperidol metabolism, responsible for approximately 50-60% of metabolism in vivo, is glucuronidation . The process is catalyzed by UGT2B7 (70%), UGT1A9 (20%), and UGT1A4 (10%) .
Pharmacokinetics
Haloperidol undergoes extensive metabolism in the liver, with less than 1% of the parent drug excreted in urine . The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Result of Action
The antagonism of the dopamine receptor by haloperidol is highly effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The metabolism and disposition of haloperidol may be influenced by various factors including dietary factors and smoking . Additionally, coadministration of certain drugs such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .
生化分析
Biochemical Properties
Haloperidol Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of Haloperidol. The primary enzyme involved in the formation of Haloperidol Glucuronide is uridine diphosphoglucose glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid to Haloperidol, resulting in the formation of Haloperidol Glucuronide . This interaction is crucial for the detoxification and elimination of Haloperidol from the body.
Cellular Effects
Haloperidol Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the function of liver cells, where it is primarily formed and processed. The presence of Haloperidol Glucuronide in cells can alter the expression of genes involved in drug metabolism and transport, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, Haloperidol Glucuronide exerts its effects through binding interactions with specific biomolecules. The glucuronidation process involves the binding of Haloperidol to UGT, which facilitates the addition of glucuronic acid. This modification increases the solubility of Haloperidol, allowing it to be more readily excreted from the body. Additionally, Haloperidol Glucuronide may interact with other enzymes and transporters involved in drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Haloperidol Glucuronide can change over time. Studies have shown that Haloperidol Glucuronide is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to Haloperidol Glucuronide in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Haloperidol Glucuronide vary with different dosages in animal models. At lower doses, Haloperidol Glucuronide is generally well-tolerated and effectively excreted. At higher doses, it can lead to toxic effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of dosage regulation in therapeutic settings .
Metabolic Pathways
Haloperidol Glucuronide is involved in several metabolic pathways, primarily those related to drug metabolism and excretion. The formation of Haloperidol Glucuronide is mediated by UGT, and it is subsequently excreted via the kidneys. This process is essential for the detoxification and elimination of Haloperidol from the body. Additionally, Haloperidol Glucuronide may influence metabolic flux and metabolite levels in the liver .
Transport and Distribution
Within cells and tissues, Haloperidol Glucuronide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the proper localization and accumulation of Haloperidol Glucuronide in target tissues, ensuring its effective excretion .
Subcellular Localization
Haloperidol Glucuronide is primarily localized in the liver, where it is formed and processed. It may also be found in other tissues involved in drug metabolism and excretion. The subcellular localization of Haloperidol Glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a critical role in the activity and function of Haloperidol Glucuronide within cells .
准备方法
Synthetic Routes and Reaction Conditions: Haloperidol glucuronide is synthesized through the glucuronidation of haloperidol. This reaction typically involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to haloperidol . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity.
Industrial Production Methods: In an industrial setting, the production of haloperidol glucuronide involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is scaled up using bioreactors, where the reaction conditions are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: Haloperidol glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release free haloperidol. This reaction is catalyzed by the enzyme beta-glucuronidase .
Common Reagents and Conditions:
Oxidation and Reduction: Haloperidol glucuronide can also undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Major Products:
Hydrolysis: The major product is free haloperidol.
Oxidation and Reduction: These reactions can lead to the formation of various oxidative and reductive metabolites of haloperidol.
相似化合物的比较
Haloperidol: The parent compound, which is a typical antipsychotic used to treat schizophrenia and other psychotic disorders.
Reduced Haloperidol: Another metabolite of haloperidol formed through the reduction of the ketone group.
Haloperidol Pyridinium: An oxidative metabolite of haloperidol.
Uniqueness: Haloperidol glucuronide is unique in that it is the primary glucuronidated metabolite of haloperidol, facilitating its excretion from the body. Unlike other metabolites, haloperidol glucuronide is formed through a conjugation reaction, which significantly increases its water solubility .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747874 | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100442-88-4 | |
| Record name | Haloperidol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOPERIDOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Haloperidol in humans, and how does this impact its concentration in the body?
A: Research indicates that glucuronidation, specifically the conversion of Haloperidol to Haloperidol Glucuronide, is the major metabolic pathway for Haloperidol in humans []. This process significantly influences the steady-state plasma concentrations of Haloperidol, meaning it plays a key role in how much active drug remains available in the bloodstream [].
Q2: How do the metabolic pathways of glucuronidation and reduction contribute to the individual variability observed in Haloperidol metabolism?
A: Studies show a negative correlation between Haloperidol dosage and the ratio of total glucuronide to non-glucuronidated forms of the drug []. This suggests that individuals with higher glucuronidation capacity may require higher doses to achieve therapeutic concentrations of Haloperidol []. Conversely, a positive correlation was observed between the Haloperidol dose and the ratio of reduced Haloperidol to Haloperidol, indicating that reduction might play a role in counteracting the effects of increased dosage []. These findings highlight the complex interplay of metabolic pathways in determining individual responses to Haloperidol treatment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/new.no-structure.jpg)










